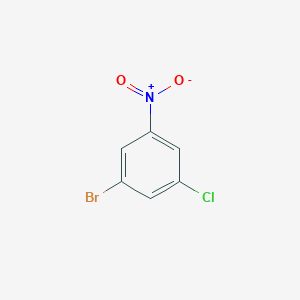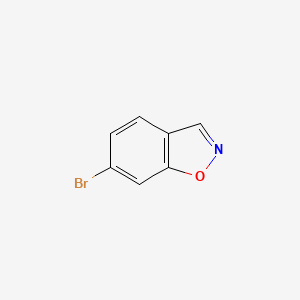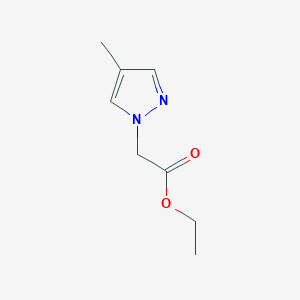![molecular formula C8H6BrNS2 B1289472 6-Bromo-2-(méthylthio)benzo[d]thiazole CAS No. 474966-97-7](/img/structure/B1289472.png)
6-Bromo-2-(méthylthio)benzo[d]thiazole
Vue d'ensemble
Description
6-Bromo-2-(methylthio)benzo[d]thiazole, commonly referred to as 6-Bromo-2-MTB, is an organic compound belonging to the thiazole family. It is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring, which is further substituted with a methylthio and bromine substituent. 6-Bromo-2-MTB has a variety of applications in scientific research and is widely used in biological and medicinal research.
Applications De Recherche Scientifique
Activité antioxydante
Les dérivés du thiazole, y compris le 6-Bromo-2-(méthylthio)benzo[d]thiazole, ont été trouvés pour présenter une activité antioxydante . Ces composés peuvent neutraliser les radicaux libres, qui sont nocifs pour les systèmes biologiques, empêchant ainsi les maladies liées au stress oxydatif.
Activité analgésique
Les composés thiazoliques ont été rapportés pour posséder des propriétés analgésiques . Cela signifie qu'ils peuvent être utilisés dans le développement de médicaments soulageant la douleur.
Activité anti-inflammatoire
Les dérivés du thiazole ont également été trouvés pour avoir des effets anti-inflammatoires . Ils peuvent potentiellement être utilisés dans le traitement des affections liées à l'inflammation.
Activité antimicrobienne
Les composés thiazoliques ont montré des propriétés antimicrobiennes . Ils peuvent inhiber la croissance ou tuer les micro-organismes, ce qui en fait des candidats potentiels pour le développement de nouveaux médicaments antimicrobiens.
Activité antifongique
De manière similaire à leur activité antimicrobienne, les dérivés du thiazole ont démontré des propriétés antifongiques . Ils peuvent être utilisés dans le développement de médicaments antifongiques.
Activité antivirale
Les composés thiazoliques ont été trouvés pour présenter une activité antivirale . Ils peuvent inhiber la réplication des virus, ce qui en fait des candidats potentiels pour le développement de médicaments antiviraux.
Activité antitumorale et cytotoxique
Les dérivés du thiazole ont montré des activités antitumorales et cytotoxiques . Par exemple, une série d'arylidènehydrazides d'acide [6-(4-bromophényl)imidazo[2,1-b]thiazol-3-yl]acétique a démontré des effets puissants sur le cancer de la prostate .
Inhibiteurs de la détection de quorum
Les dérivés du thiazole ont été trouvés pour inhiber la détection de quorum . La détection de quorum est un système de stimulus et de réponse corrélé à la densité de population chez les bactéries. Inhiber la détection de quorum peut empêcher les bactéries de coordonner certains comportements, y compris la virulence.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 6-Bromo-2-(methylthio)benzo[d]thiazole are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Result of Action
The molecular and cellular effects of 6-Bromo-2-(methylthio)benzo[d]thiazole’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-2-(methylthio)benzo[d]thiazole . .
Analyse Biochimique
Biochemical Properties
6-Bromo-2-(methylthio)benzo[d]thiazole plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. The compound’s interaction with proteins can lead to changes in protein conformation and function. Additionally, 6-Bromo-2-(methylthio)benzo[d]thiazole can bind to specific receptors, influencing signal transduction pathways .
Cellular Effects
The effects of 6-Bromo-2-(methylthio)benzo[d]thiazole on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression. It also affects cellular metabolism by altering the activity of metabolic enzymes . These changes can result in varied cellular responses, including cell proliferation, apoptosis, and differentiation.
Molecular Mechanism
At the molecular level, 6-Bromo-2-(methylthio)benzo[d]thiazole exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. Additionally, 6-Bromo-2-(methylthio)benzo[d]thiazole can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-2-(methylthio)benzo[d]thiazole can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Bromo-2-(methylthio)benzo[d]thiazole remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 6-Bromo-2-(methylthio)benzo[d]thiazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anti-cancer properties. At higher doses, it can cause toxic or adverse effects. For instance, high doses of 6-Bromo-2-(methylthio)benzo[d]thiazole have been associated with hepatotoxicity and nephrotoxicity in animal studies . Understanding the dosage effects is crucial for determining the therapeutic window and potential risks of the compound.
Metabolic Pathways
6-Bromo-2-(methylthio)benzo[d]thiazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . The effects on metabolic flux and metabolite levels can influence the overall biochemical activity of 6-Bromo-2-(methylthio)benzo[d]thiazole.
Transport and Distribution
The transport and distribution of 6-Bromo-2-(methylthio)benzo[d]thiazole within cells and tissues are essential for its biological activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation. For instance, 6-Bromo-2-(methylthio)benzo[d]thiazole may be transported into cells via organic anion transporters, affecting its intracellular concentration and activity .
Subcellular Localization
The subcellular localization of 6-Bromo-2-(methylthio)benzo[d]thiazole is crucial for its function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, 6-Bromo-2-(methylthio)benzo[d]thiazole may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization helps elucidate the mechanisms underlying its biological effects.
Propriétés
IUPAC Name |
6-bromo-2-methylsulfanyl-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS2/c1-11-8-10-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHXCBXPHYBLOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591715 | |
| Record name | 6-Bromo-2-(methylsulfanyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
474966-97-7 | |
| Record name | 6-Bromo-2-(methylsulfanyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3,3'-Bipyridin]-5-amine](/img/structure/B1289392.png)












